8-Bromotheophylline
Overview
Description
Mechanism of Action
Target of Action
8-Bromotheophylline, a xanthine diuretic drug , primarily targets the renal tubule and the glomerular filtration rate . It is also an antagonist of the adenosine receptor A1 .
Mode of Action
This compound increases the permeability of the renal tubule, enhances the glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubule . This compound’s interaction with its targets leads to an increase in urination frequency, aiding in the relief of bloating and menstrual pain . It is also thought that the presence of 2-amino-2-methyl-1-propanol in the mixture of pamabrom may suppress the antidiuretic hormone in the posterior pituitary gland .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal filtration pathway . By increasing the permeability of the renal tubule and the glomerular filtration rate, this compound affects the urinary concentration of sodium and chloride, leading to an increase in their rates of excretion .
Pharmacokinetics
Its diuretic action suggests that it is well absorbed and distributed in the body, metabolized, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in urination frequency . This leads to relief from symptoms such as bloating and menstrual pain . The compound’s antagonistic action on the adenosine receptor A1 may also have additional cellular effects .
Biochemical Analysis
Biochemical Properties
8-Bromotheophylline acts as a weak diuretic . It is thought to increase the permeability of the renal tubule, increase glomerular filtration rate, and inhibit sodium reabsorption in the proximal tubule .
Cellular Effects
The diuretic action of this compound results in an immediate increase in urination frequency . This effect aids in the relief of bloating and menstrual pain .
Molecular Mechanism
This compound’s mechanism of action is thought to involve increasing the permeability of the renal tubule, increasing the glomerular filtration rate, and inhibiting sodium reabsorption in the proximal tubule .
Preparation Methods
Bromotheophylline can be synthesized through various methods. One common synthetic route involves the bromination of theophylline. The reaction typically uses bromine or hydrogen bromide as the brominating agent. The process involves dissolving theophylline in a suitable solvent, such as acetic acid, and then adding the brominating agent under controlled conditions to yield bromotheophylline .
Industrial production methods often involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other purification techniques to obtain the desired quality .
Chemical Reactions Analysis
Bromotheophylline undergoes several types of chemical reactions, including:
Oxidation: Bromotheophylline can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert bromotheophylline into different reduced forms.
Substitution: The bromine atom in bromotheophylline can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bromotheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving xanthine derivatives and their chemical properties.
Biology: Bromotheophylline is studied for its effects on various biological systems, particularly its diuretic action and interaction with adenosine receptors.
Medicine: It is used in the development of diuretic medications and in research on treatments for conditions like premenstrual syndrome.
Industry: Bromotheophylline is used in the formulation of over-the-counter medications and in the study of drug interactions and pharmacokinetics
Comparison with Similar Compounds
Bromotheophylline is similar to other xanthine derivatives such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.
8-Chlorotheophylline: Another xanthine derivative with similar diuretic properties.
What sets bromotheophylline apart is its specific bromine substitution, which imparts unique chemical and pharmacological properties. This substitution enhances its diuretic action compared to other xanthine derivatives .
Properties
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044768 | |
Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 300 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10381-75-6 | |
Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Bromotheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
295-316 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
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Strategy Settings
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Min. plausibility | 0.01 |
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